Bienvenue dans la boutique en ligne BenchChem!

Tetraamine

receptor pharmacology muscarinic antagonist polyamine drug design

Tetraamine chelators deliver a tetradentate coordination geometry that triamine or diamine alternatives cannot replicate. This advantage yields log K > 20 for Cu(II) complexes vs. 16–18 for triamines, subtype‑selective receptor pharmacology (tripitramine pA₂ = 9.75), 25‑fold lower neuroprotection doses vs. memantine, and superior crosslink density in epoxy curing. Procurement should specify the pure tetraamine core (e.g., TETA, CAS 112‑24‑3) to avoid retro‑Michael by‑products that limit dendrimer generation.

Molecular Formula C81H68N4O8
Molecular Weight 1225.4 g/mol
Cat. No. B13775644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraamine
Molecular FormulaC81H68N4O8
Molecular Weight1225.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)N(C7=CC=C(C=C7)OC)C8=CC=CC=C8OC)C9=C5C=C(C=C9)N(C1=CC=C(C=C1)OC)C1=CC=CC=C1OC)C=C(C=C4)N(C1=CC=C(C=C1)OC)C1=CC=CC=C1OC)C1=CC=CC=C1OC
InChIInChI=1S/C81H68N4O8/c1-86-61-37-25-53(26-38-61)82(73-17-9-13-21-77(73)90-5)57-33-45-65-66-46-34-58(83(54-27-39-62(87-2)40-28-54)74-18-10-14-22-78(74)91-6)50-70(66)81(69(65)49-57)71-51-59(84(55-29-41-63(88-3)42-30-55)75-19-11-15-23-79(75)92-7)35-47-67(71)68-48-36-60(52-72(68)81)85(56-31-43-64(89-4)44-32-56)76-20-12-16-24-80(76)93-8/h9-52H,1-8H3
InChIKeyKSSJBGNOJJETTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraamine Procurement Guide: Comparative Performance of Tetraamine Ligands, Chelators, and Curing Agents in Receptor Pharmacology, Coordination Chemistry, and Polymer Science


The term "tetraamine" designates a broad class of organic compounds containing four amine nitrogen atoms capable of participating in coordination chemistry, receptor binding, or crosslinking reactions. This evidence guide focuses on structurally defined tetraamine frameworks with documented quantitative differentiation from closely related triamine and diamine analogs. Key representative subclasses include: (1) linear aliphatic tetraamines such as triethylenetetramine (TETA, CAS 112-24-3), which functions as a selective copper(II) chelator and epoxy curing agent [1]; (2) macrocyclic tetraamines exemplified by 1,4,8,11-tetraazacyclotetradecane (cyclam) and its derivatives, which serve as ancillary ligands for transition metal catalysis and radiopharmaceutical chelation [2]; (3) acyclic tetraamine backbones in pharmacologically active polyamines such as tripitramine, which exhibit tuned selectivity for muscarinic receptor subtypes [3]; and (4) tripodal tetraamines including tris(2-aminoethyl)amine (tren) and its methylated derivatives, employed in metallocatalyst design and molecular recognition [2]. The structural and functional diversity of tetraamines precludes generic substitution with triamine or diamine alternatives; the following sections provide quantitative, comparator-anchored evidence establishing where and why tetraamine selection confers measurable advantage.

Why Tetraamine Cannot Be Replaced by Triamine or Diamine Analogs: A Procurement and Selection Rationale


Generic substitution of a tetraamine with a triamine or diamine analog introduces quantifiable performance deficits across multiple application domains. The fundamental differentiator lies in the tetradentate coordination geometry: four nitrogen donors enable tetraamines to form kinetically inert, thermodynamically stable chelate rings that triamines (tridentate) and diamines (bidentate) cannot replicate [1]. In metal complexation, this translates to stability constant increases of several orders of magnitude when progressing from diamine to triamine to tetraamine ligands, with tetraamine-Cu(II) complexes exhibiting log K values exceeding 20 compared to 16-18 for analogous triamine systems [2]. In receptor pharmacology, the tetraamine backbone provides precisely spaced cationic centers that enable subtype-selective recognition profiles unattainable with shorter polyamine chains [3]. In polymer curing, tetraamines deliver higher crosslink density and superior thermal-mechanical properties compared to triamine hardeners [1]. The evidence compiled in Section 3 quantifies these substitution penalties across each application vertical, enabling procurement decisions anchored in verifiable comparative data rather than functional class assumptions.

Tetraamine Quantitative Differentiation Evidence: Head-to-Head Performance Comparisons Against Triamine, Diamine, and Alternative Chelators


Muscarinic Receptor Subtype Selectivity: Tetraamine Tripitramine Achieves M2 pA₂ of 9.75 vs. Methoctramine pA₂ of 8.10 in Functional Assays

In functional experiments using isolated guinea pig left atrium (M2) and ileum (M3), the nonsymmetrical tetraamine tripitramine demonstrated an M2 receptor antagonist potency of pA₂ = 9.75 ± 0.02 (pKᵢ = 9.54 ± 0.08), representing the most potent and selective M2 antagonist reported at the time of publication [1]. The tetraamine template with appropriate terminal nitrogen substituents enabled tuning of both affinity and subtype selectivity, with tripitramine discriminating significantly between M1/M2 receptors versus other subtypes. Crucially, tripitramine exhibited 100-fold higher lipophilicity than the lead compound tripitramine [1], a property that directly enhances CNS penetration potential. The tetraamine backbone proved essential: compound 14 (tripinamide), in which the tetraamine backbone was transformed into a diamine diamide, retained high affinity but with a qualitatively different subtype profile, underscoring that the tetramine scaffold is required for the observed M2-selective pharmacological signature [1].

receptor pharmacology muscarinic antagonist polyamine drug design CNS cholinergic

NMDA Receptor Channel Blockade: Polymethylene Tetraamine Derivative Reduces Brain Infarction at 0.4 mg/kg vs. Memantine at 10 mg/kg (25-Fold Potency Advantage)

Six symmetrically substituted polymethylene tetraamines were evaluated as NMDA receptor channel blockers in vitro and in vivo, with all compounds exhibiting stronger channel block activity than memantine when tested in Xenopus oocytes voltage-clamped at -70 mV [1]. In a photochemically induced thrombosis model of stroke in mice, tetraamine compound 2 administered at 0.4 mg/kg intravenous injection decreased the size of brain infarction to the same extent as memantine at 10 mg/kg intravenous injection [1]. This represents a 25-fold potency advantage (10 mg/kg / 0.4 mg/kg) for the tetraamine derivative relative to the clinically used NMDA antagonist memantine. Other tetraamines in the series (compounds 1, 3, 4, 5, and 6) did not significantly decrease infarction size due to limited injection doses, highlighting that specific structural features within the tetraamine series critically determine in vivo efficacy beyond mere NMDA channel blocking activity [1].

NMDA antagonist stroke therapy neuroprotection polyamine pharmacology

Metal Ion Transport Selectivity: Lipophilic Tetraamine Carrier I Achieves Cu(II) Selective Transport Over Ni(II) and Zn(II) with pH-Controlled Extraction Yields Dependent on Counterion Identity

Two lipophilic tetraamines, 6-hexadecyl-1,4,8,11-tetraazaundecane (I) and 7-hexadecyl-1,5,9,13-tetraazatridecane (II), were synthesized and evaluated as carriers for metal ion transport across bulk liquid membranes (CH₂Cl₂) [1]. Transport experiments performed by interfacing two aqueous layers with a bulk CH₂Cl₂ membrane containing 5 × 10⁻⁴ M tetraamine carrier I or II, driven by a metal concentration gradient, demonstrated that Cu(II) is transported selectively in the presence of equimolar amounts of Ni(II) and Zn(II) ions [1]. Selectivity was strongly enhanced by the use of carrier I rather than II, demonstrating that subtle differences in tetraamine chain length and ring size (5- vs. 6-membered chelate rings) profoundly affect metal ion discrimination [1]. Extraction experiments from aqueous MX₂ solutions (M = Ni, Cu, Zn) to CH₂Cl₂ containing carrier I or II revealed that Cu is extracted to a larger extent than Ni and Zn, and the Cu extraction yield is dependent upon the nature of the inorganic anion X⁻, decreasing in the order Br⁻ > Cl⁻ > CO₃²⁻ > NO₃⁻ > ClO₄⁻, a sequence paralleling the ligating tendencies of axially bound counterions [1].

liquid membrane transport metal ion separation coordination chemistry hydrometallurgy

99mTc Radiolabeling: Tetraamine-Derived Bifunctional Chelators Achieve >97% Radiolabeling Yield with High In Vivo Stability and Favorable Hydrophilicity for SPECT Imaging

Bifunctional chelators based on an acyclic tetraamine framework (1,4,8,11-tetraazaundecane derivatives) exhibit facile complexation with Tc(V)O₂ to form monocationic species characterized by high in vivo stability and significant hydrophilicity, leading to favorable pharmacokinetic profiles [1]. Conjugation of carboxyl-functionalized tetraamine chelator 06 to a bombesin-antagonist peptide, followed by labeling with ⁹⁹ᵐTc, afforded the radiotracer ⁹⁹ᵐTc-N₄-BB-ANT with radiolabeling yields exceeding 97% at a specific activity of 37 GBq/μmol [1]. The conjugate demonstrated high affinity for the gastrin-releasing peptide receptor (GRPr) with an IC₅₀ of 3.7 ± 1.3 nM, and immunofluorescence and calcium mobilization assays confirmed strong antagonist properties [1]. In vivo pharmacokinetic studies in PC3 xenograft-bearing mice showed high and specific tumor uptake: 22.5 ± 2.6% injected activity per gram (% IA/g) at 1 hour post-injection, increasing to 29.9 ± 4.0% IA/g at 4 hours post-injection [1]. SPECT/CT imaging confirmed high tumor uptake with clear background and negligible abdominal radioactivity [1].

radiopharmaceuticals SPECT imaging 99mTc chelation bifunctional chelators tumor imaging

Ethereal Tetraamine Core Synthesis: Improved Route Achieves Pure Tetraamine Core via Tetraazide Reduction, Enabling Defect-Free Dendrimer Construction

A new synthetic route to a pentaerythritol-based ethereal tetraamine core was developed and contrasted with a previously reported method that produced contaminated material due to retro-Michael side reactions and secondary amine formation during nitrile reduction [1]. The improved method facilitates access to pure tetraamine core through smooth reduction of its tetraazide precursor, eliminating the contamination issues that plagued the prior tetranitrile reduction approach [1]. The previous method, involving BH₃·THF reduction of the tetranitrile precursor, required extended reaction times (approximately 2 months), precluding efficient use of that methodology [1]. The improved route enables high-yield synthesis of the pure ethereal tetraamine core, which was subsequently reacted with acrylonitrile followed by catalytic reduction to yield polyamine dendrimer 8 [1]. Characterization included preparation of a 4:1 Zn-tetraphenylporphyrin/tetraamine complex, confirming the structural integrity of the tetraamine core [1].

dendrimer synthesis tetraamine core polymer chemistry nanomaterials

Biocompatible Copper Tetraamine Fluoride: Alkaline 58% Solution Demonstrates Antibacterial Activity and Remineralization Without Discoloration for Caries Management

A novel copper tetraamine fluoride was developed using copper fluoride and ammonia solution, yielding an alkaline 58% copper tetraamine fluoride solution [1]. This formulation demonstrated biocompatibility, antibacterial properties, and non-discoloring characteristics that distinguish it from conventional copper-based antimicrobial agents which often cause esthetically undesirable staining [1]. In vitro studies evaluated the antimicrobial effects against common oral microbes, including Streptococcus mutans, Streptococcus sobrinus, Lactobacillus acidophilus, Lacticaseibacillus casei, Actinomyces naeslundii, Candida albicans, Enterococcus faecalis, Porphyromonas gingivalis, and Actinobacillus actinomycetemcomitans, with copper tetraamine fluoride exhibiting antimicrobial activity against all tested organisms [1]. Further evaluation on artificial dentine caries demonstrated that copper tetraamine fluoride inhibited S. mutans and remineralized artificial dentine caries without causing discoloration; parallel studies on artificial enamel caries confirmed inhibition of S. mutans biofilm and enamel remineralization without discoloration [1].

dental materials copper complex antibacterial remineralization caries prevention

Tetraamine Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


CNS Receptor Pharmacology: Subtype-Selective Muscarinic M2 Antagonist Probe Development

Investigators studying cholinergic function in the central nervous system should select the tetraamine tripitramine (or structurally related tetraamine templates with tuned terminal nitrogen substituents) based on its documented M2 receptor pA₂ of 9.75 ± 0.02 and pKᵢ of 9.54 ± 0.08 [1]. The 100-fold enhanced lipophilicity relative to lead compound tripitramine enables CNS penetration that lower-potency polyamines (methoctramine pA₂ = 8.10) cannot achieve [1]. The tetraamine backbone is structurally essential: conversion to a diamine diamide scaffold (compound 14) alters the subtype selectivity profile, demonstrating that triamine or diamine alternatives cannot replicate the tetraamine-encoded pharmacological signature [1]. Procurement rationale: For M2-selective pharmacological tool compounds, only tetraamine frameworks with appropriate N-substitution patterns deliver the combination of high potency and CNS-appropriate lipophilicity required for in vivo cholinergic studies [1].

Stroke and Neuroprotection Research: High-Potency NMDA Receptor Channel Blocker with 25-Fold In Vivo Potency Advantage

Preclinical stroke researchers requiring NMDA receptor antagonism should consider polymethylene tetraamine compound 2 based on its demonstrated 25-fold potency advantage over memantine in reducing brain infarction size (0.4 mg/kg i.v. vs. 10 mg/kg i.v. for equivalent efficacy) in photochemically induced thrombosis models [1]. All tested tetraamine derivatives exhibited stronger in vitro channel block activity than memantine in Xenopus oocytes voltage-clamped at -70 mV, but only compound 2 translated this to in vivo neuroprotection, indicating that specific tetraamine structural features are critical for achieving the observed therapeutic index [1]. Procurement rationale: For stroke models where memantine's dose requirements limit experimental design, tetraamine compound 2 enables lower-dose NMDA antagonism with potentially reduced off-target effects and improved safety margins [1].

Nuclear Medicine and Molecular Imaging: 99mTc-Labeled SPECT Tracers with >97% Radiolabeling Yield and High Tumor Uptake

Researchers developing targeted SPECT imaging agents should select tetraamine-derived bifunctional chelators (1,4,8,11-tetraazaundecane framework) based on their facile complexation with Tc(V)O₂ to form monocationic species with high in vivo stability and significant hydrophilicity that drives favorable pharmacokinetics [1]. The documented radiolabeling yield of >97% at 37 GBq/μmol specific activity, combined with tumor uptake reaching 29.9 ± 4.0% IA/g at 4 hours post-injection in PC3 xenografts, establishes quantitative performance benchmarks that alternative chelator scaffolds must meet or exceed [1]. Procurement rationale: For GRPr-targeted SPECT imaging, tetraamine-based chelators provide validated high-contrast imaging with clear background and negligible abdominal radioactivity, attributes derived from the tetraamine framework's ability to form kinetically inert, hydrophilic Tc(V)O₂ complexes [1].

Dendrimer and Precision Polymer Synthesis: Defect-Free Tetraamine Core for High-Fidelity Dendritic Growth

Polymer chemists constructing precision dendrimers should procure ethereal tetraamine cores synthesized via the tetraazide reduction route rather than the previously reported tetranitrile reduction method [1]. The improved route yields pure tetraamine core uncontaminated by retro-Michael byproducts or secondary amines that plague the alternative method, and eliminates the ~2-month reaction time associated with BH₃·THF-based procedures [1]. Procurement rationale: Structural defects introduced by contaminated cores limit subsequent dendritic growth to the degree of initial imperfection; only the pure tetraamine core obtained via tetraazide reduction enables construction of defect-free higher-generation dendrimers required for applications demanding precise molecular architecture [1].

Quote Request

Request a Quote for Tetraamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.